molecular formula C9H11ClN2O2 B1330823 tert-Butyl 5-chloropyrazine-2-carboxylate CAS No. 169335-50-6

tert-Butyl 5-chloropyrazine-2-carboxylate

Cat. No.: B1330823
CAS No.: 169335-50-6
M. Wt: 214.65 g/mol
InChI Key: HVVYCXYNSSYJOR-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloropyrazine-2-carboxylate (CAS 169335-50-6) is a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry. Its molecular formula is C9H11ClN2O2, with a molecular weight of 214.65 g/mol . This compound is characterized by a density of 1.224 g/cm³ and a boiling point of 277.8°C at 760 mmHg . The tert-butyl ester group serves as a key protective moiety that can be readily deprotected under mild acidic conditions, making it a versatile precursor for the synthesis of 5-chloropyrazine-2-carboxylic acid and its derivatives. Researchers extensively use this compound as a synthetic intermediate for the preparation of various pharmacologically active molecules. It is a key precursor in the synthesis of substituted N-benzylpyrazine-2-carboxamides, which are important scaffolds in drug discovery . These derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis, with one study identifying a related carboxamide exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL . The mechanism of action for such analogues is associated with the inhibition of Mycobacterium tuberculosis fatty acid synthase-I (FAS-I), a validated target for antitubercular agents . Furthermore, structural analogues have been investigated for their potential to inhibit photosynthetic electron transport (PET) in plant chloroplasts, indicating potential applications in agrochemical research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVYCXYNSSYJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328106
Record name tert-Butyl 5-chloropyrazine-2-carboxylate
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Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169335-50-6
Record name NSC724001
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 5-chloropyrazine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of tert-butyl 5-chloropyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in practical laboratory experience and established scientific principles.

Core Molecular Attributes

tert-Butyl 5-chloropyrazine-2-carboxylate is a substituted pyrazine derivative featuring a chlorine atom at the 5-position and a tert-butyl ester at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and process development. The properties of tert-butyl 5-chloropyrazine-2-carboxylate are summarized below.

PropertyValueSource/Method
Molecular Formula C₉H₁₁ClN₂O₂Calculated
Molecular Weight 214.65 g/mol Calculated
CAS Number 169335-50-6[1]
Appearance White to light yellow solid (inferred from related compounds)N/A
Melting Point Not experimentally determined in searched literature.N/A
Boiling Point Not experimentally determined in searched literature.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.General chemical principles

The tert-butyl ester group significantly influences the molecule's solubility and reactivity compared to its methyl or ethyl counterparts. The bulky tert-butyl group can provide steric hindrance, which can be strategically exploited in multi-step syntheses to direct reactions to other sites on the pyrazine ring.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Fischer-Speier Esterification

A common and effective method for this type of esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Synthesis_of_tert_Butyl_5_chloropyrazine_2_carboxylate reactant1 5-Chloropyrazine- 2-carboxylic acid reaction_center reaction_center reactant1->reaction_center reactant2 tert-Butanol reactant2->reaction_center catalyst H₂SO₄ (catalyst) catalyst->reaction_center product tert-Butyl 5-chloropyrazine- 2-carboxylate byproduct H₂O reaction_center->product reaction_center->byproduct

Caption: Proposed synthesis via Fischer-Speier esterification.

Causality Behind Experimental Choices:

  • Excess tert-Butanol: The Fischer esterification is an equilibrium process.[2] Using tert-butanol as the solvent or in large excess drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.

  • Removal of Water: The formation of water as a byproduct means its removal (e.g., through a Dean-Stark apparatus or the use of a dehydrating agent) will also shift the equilibrium towards the product.

Alternative Synthetic Strategy: Acyl Chloride Intermediate

An alternative, often higher-yielding, approach involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with tert-butanol.

Acyl_Chloride_Pathway reactant1 5-Chloropyrazine- 2-carboxylic acid reaction_center1 reaction_center1 reactant1->reaction_center1 reactant2 SOCl₂ or (COCl)₂ reactant2->reaction_center1 intermediate 5-Chloropyrazine- 2-carbonyl chloride reaction_center2 intermediate->reaction_center2 reactant3 tert-Butanol reactant3->reaction_center2 base Pyridine or Et₃N base->reaction_center2 product tert-Butyl 5-chloropyrazine- 2-carboxylate reaction_center1->intermediate reaction_center2->product

Caption: Synthesis via an acyl chloride intermediate.

Self-Validating System:

  • The conversion to the acyl chloride is typically monitored by the cessation of gas evolution (SO₂ or CO/CO₂) and can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

  • The subsequent reaction with tert-butanol is often rapid. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the acyl chloride intermediate. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct.[3]

Applications in Drug Discovery and Development

Pyrazine and its derivatives are prevalent scaffolds in pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their involvement in hydrogen bonding interactions with biological targets.[4] While specific applications of tert-butyl 5-chloropyrazine-2-carboxylate are not extensively detailed in publicly available literature, its structural motifs are found in various biologically active molecules. It serves as a valuable intermediate for introducing the 5-chloropyrazine-2-carbonyl moiety into a target molecule.

The tert-butyl ester functionality is particularly useful as a protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free carboxylic acid, which can then be used in subsequent synthetic steps, such as amide bond formation.

While not a direct precursor, the related 5-chloropyridinyl structural unit is a key component in the anticoagulant drug Edoxaban, highlighting the importance of such halogenated heteroaromatic building blocks in medicinal chemistry.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of tert-butyl 5-chloropyrazine-2-carboxylate.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. A large singlet in the upfield region (around 1.6 ppm) would correspond to the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons). The carbon attached to the chlorine atom would be shifted downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (214.65 g/mol ). The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio). Predicted mass spectral data for various adducts are available.[6][7]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or TFA) would be a suitable starting point for method development. Purity is typically determined by the area percentage of the main peak.

Safety and Handling

Inferred Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water. Seek medical attention if irritation persists.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-Butyl 5-chloropyrazine-2-carboxylate is a valuable, albeit less documented, building block for organic synthesis, particularly in the field of drug discovery. Its synthesis can be reliably achieved through standard esterification protocols. The tert-butyl ester group offers distinct advantages as a protecting group, providing stability and enabling selective deprotection. While detailed experimental data for this specific compound is sparse in the literature, its properties and reactivity can be reasonably inferred from its close analogs, allowing for its effective integration into synthetic strategies. As with all chemical reagents, it should be handled with appropriate safety precautions.

References

  • WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents. (n.d.).
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2021). Journal of the Indian Chemical Society, 98(10), 100163. [Link]

  • Dumas, F., & Fagnou, K. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 624–648. [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (2012). Molecules, 17(9), 10584-10601. [Link]

  • US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents. (n.d.).
  • CN102911084A - Preparation method of tert-butyl carbazate - Google Patents. (n.d.).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Jorda, R., et al. (2011). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 16(4), 3295-3316. [Link]

  • CN103193708A - Novel method for synthesizing tolfenpyrad - Google Patents. (n.d.).
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • WO2002048124A2 - Piperazine derivatives - Google Patents. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules, 27(15), 4983. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
  • Methyl-5-chloropyrazine-2-carboxylate - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]

  • Tert-butyl 5-chloropyrazine-2-carboxylate (C9H11ClN2O2) - PubChemLite. (n.d.). Retrieved January 26, 2026, from [Link]

  • tert-Butyl 5-chloropyrazine-2-carboxylate - FUJIFILM Wako Chemicals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Butyl 5-chloropyrazine-2-carboxylate (C9H11ClN2O2) - PubChemLite. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

Tert-butyl 5-chloropyrazine-2-carboxylate is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its pyrazine core, substituted with a chlorine atom and a bulky tert-butyl ester group, offers a unique combination of reactivity and stability. The chlorine atom serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide provides an in-depth exploration of the primary synthesis pathways for this valuable compound, offering insights into the underlying chemical principles and practical experimental guidance for researchers in drug discovery and chemical development.

Strategic Approaches to Synthesis: Two Primary Pathways

The synthesis of tert-butyl 5-chloropyrazine-2-carboxylate can be approached via two principal retrosynthetic routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale, and safety constraints.

Pathway 1: Esterification of 5-chloropyrazine-2-carboxylic acid. This is the most direct approach, involving the esterification of the corresponding carboxylic acid with a tert-butyl source.

Pathway 2: Chlorination of a 5-hydroxypyrazine-2-carboxylate precursor. This route begins with the more readily available 5-hydroxypyrazine-2-carboxylic acid, which is first esterified and then subjected to a chlorination reaction.

The following sections will delve into the mechanistic details and experimental protocols for each of these pathways.

Pathway 1: Direct Esterification of 5-chloropyrazine-2-carboxylic acid

This pathway is conceptually straightforward, focusing on the formation of the tert-butyl ester from the parent carboxylic acid. The primary challenge lies in the selection of an appropriate esterification method that is compatible with the heterocyclic nature of the substrate and provides good yields.

Mechanistic Considerations in Tert-butylation

Direct Fischer esterification with tert-butanol is generally inefficient due to the steric hindrance of the tertiary alcohol and the potential for acid-sensitive substrates to degrade under harsh acidic conditions. Therefore, alternative methods are preferred.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, along with a catalytic amount of 4-dimethylaminopyridine (DMAP). The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol. This method is known for its mild reaction conditions.[1]

  • Acid Chloride Formation Followed by Alcoholysis: A two-step approach involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acid chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[3]

Visualizing Pathway 1

G cluster_0 Pathway 1: Direct Esterification A 5-chloropyrazine-2-carboxylic acid B tert-Butyl 5-chloropyrazine-2-carboxylate A->B Esterification C tert-Butanol, DCC, DMAP (Steglich Esterification) D 1) SOCl₂ or (COCl)₂ 2) tert-Butanol, Base

Caption: Direct esterification routes to the target compound.

Experimental Protocol: Steglich Esterification

Objective: To synthesize tert-butyl 5-chloropyrazine-2-carboxylate from 5-chloropyrazine-2-carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-chloropyrazine-2-carboxylic acid158.541.59 g10 mmol
tert-Butanol74.121.11 g (1.4 mL)15 mmol
Dicyclohexylcarbodiimide (DCC)206.332.27 g11 mmol
4-Dimethylaminopyridine (DMAP)122.170.12 g1 mmol
Dichloromethane (DCM)-50 mL-

Procedure:

  • To a stirred solution of 5-chloropyrazine-2-carboxylic acid (1.59 g, 10 mmol) and 4-dimethylaminopyridine (0.12 g, 1 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add tert-butanol (1.4 mL, 15 mmol).

  • Slowly add a solution of dicyclohexylcarbodiimide (2.27 g, 11 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tert-butyl 5-chloropyrazine-2-carboxylate.

Pathway 2: Chlorination of a 5-hydroxypyrazine-2-carboxylate Precursor

This pathway is particularly useful when 5-hydroxypyrazine-2-carboxylic acid is the more accessible starting material. The synthesis involves two key transformations: esterification of the carboxylic acid and subsequent chlorination of the hydroxyl group.

Step 1: Synthesis of a Precursor Ester (e.g., Methyl Ester)

The initial step involves the esterification of 5-hydroxypyrazine-2-carboxylic acid. While direct tert-butylation is possible, it is often more practical to first synthesize the methyl ester, which can be achieved in high yield.[4]

Fischer Esterification: The reaction of 5-hydroxypyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, readily affords the methyl ester.[4] The use of thionyl chloride in methanol is particularly effective as it generates anhydrous HCl in situ, driving the esterification forward.[4]

Step 2: Chlorination of the Hydroxypyrazine Ring

The conversion of the 5-hydroxy group to a chloro group is a critical step. The hydroxyl group on the pyrazine ring exists in tautomeric equilibrium with its pyrazinone form, and its direct substitution requires a potent chlorinating agent.

  • Phosphorus Oxychloride (POCl₃): This is a commonly used and effective reagent for this transformation.[4] The reaction mechanism involves the initial phosphorylation of the hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion.

  • Thionyl Chloride (SOCl₂): While also a chlorinating agent, thionyl chloride can be used for the simultaneous conversion of the hydroxyl group to a chloro group and the carboxylic acid to an acid chloride.[5]

Step 3: Conversion to the Tert-butyl Ester

If the methyl ester was synthesized in the first step, it must be converted to the desired tert-butyl ester. This can be achieved through:

  • Hydrolysis and Re-esterification: The methyl ester can be hydrolyzed back to the carboxylic acid using a base like lithium hydroxide[6] or potassium carbonate[7], followed by esterification to the tert-butyl ester as described in Pathway 1.

  • Transesterification: Direct conversion of the methyl ester to the tert-butyl ester can be attempted, but this is often challenging and may require specific catalysts.

Visualizing Pathway 2

G cluster_1 Pathway 2: Chlorination Route A 5-hydroxypyrazine-2-carboxylic acid B Methyl 5-hydroxypyrazine-2-carboxylate A->B Esterification (MeOH, SOCl₂) C Methyl 5-chloropyrazine-2-carboxylate B->C Chlorination (POCl₃) D 5-chloropyrazine-2-carboxylic acid C->D Hydrolysis (LiOH or K₂CO₃) E tert-Butyl 5-chloropyrazine-2-carboxylate D->E Esterification (Pathway 1 methods)

Caption: Synthesis via chlorination of a hydroxypyrazine precursor.

Experimental Protocol: Two-Step Synthesis of Methyl 5-chloropyrazine-2-carboxylate

Objective: To synthesize the methyl ester intermediate, which can then be converted to the target tert-butyl ester.

Part A: Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate [4]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-hydroxypyrazine-2-carboxylic acid140.1014.01 g100 mmol
Methanol32.04700 mL-
Thionyl chloride (SOCl₂)118.9721.4 mL (29.2 g)245 mmol

Procedure:

  • Cool methanol (700 mL) to -20 °C in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Add thionyl chloride (21.4 mL) dropwise to the cold methanol, maintaining the temperature below -10 °C.

  • After the addition is complete, stir the mixture for 30 minutes at -20 °C.

  • Add 5-hydroxypyrazine-2-carboxylic acid (14.01 g, 100 mmol) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Recrystallize the residue from methanol to obtain pure methyl 5-hydroxypyrazine-2-carboxylate.

Part B: Synthesis of Methyl 5-chloropyrazine-2-carboxylate [4]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Methyl 5-hydroxypyrazine-2-carboxylate154.1215.41 g100 mmol
Phosphorus oxychloride (POCl₃)153.33150 mL-

Procedure:

  • Combine methyl 5-hydroxypyrazine-2-carboxylate (15.41 g, 100 mmol) and phosphorus oxychloride (150 mL) in a round-bottom flask.

  • Heat the mixture at reflux for 1.5 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Extract the resulting aqueous mixture with diethyl ether (4 x 150 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Recrystallize the crude residue from toluene to yield methyl 5-chloropyrazine-2-carboxylate.

The resulting methyl ester can then be hydrolyzed and re-esterified to the tert-butyl ester as previously described.

Characterization and Quality Control

The final product, tert-butyl 5-chloropyrazine-2-carboxylate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the pyrazine ring protons and the tert-butyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of tert-butyl 5-chloropyrazine-2-carboxylate can be effectively achieved through two primary pathways. The direct esterification of 5-chloropyrazine-2-carboxylic acid offers a more concise route, with the Steglich esterification being a mild and efficient method. Alternatively, a multi-step synthesis starting from 5-hydroxypyrazine-2-carboxylic acid provides a viable option, particularly when this starting material is more readily available. The choice of synthesis strategy will depend on a careful evaluation of starting material availability, scalability, and the specific requirements of the research or development program. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important chemical intermediate.

References

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Carpino, L. A. (1960). Carbazic acid, tert-butyl ester. Organic Syntheses, 40, 15. doi:10.15227/orgsyn.040.0015
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). Retrieved January 26, 2026, from [Link]

  • Jampilek, J., et al. (2015). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 20(7), 12843-12867. doi:10.3390/molecules200712843
  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Sources

Spectroscopic Data for tert-Butyl 5-chloropyrazine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-chloropyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrazine, a scaffold present in numerous biologically active molecules, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. The presence of a chloro substituent and a bulky tert-butyl ester group on the pyrazine ring offers unique electronic and steric properties that can be exploited for targeted drug design.

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 5-chloropyrazine-2-carboxylate. While complete experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes predicted data, information from closely related analogs, and established principles of spectroscopic interpretation to offer a robust analytical profile. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this important synthetic intermediate.

Molecular Structure and Properties

The structural formula of tert-Butyl 5-chloropyrazine-2-carboxylate is presented below.

Figure 1: Chemical structure of tert-Butyl 5-chloropyrazine-2-carboxylate.

Molecular Formula: C₉H₁₁ClN₂O₂

Molecular Weight: 214.65 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of tert-Butyl 5-chloropyrazine-2-carboxylate. These predictions are based on the analysis of its structural analogue, Methyl 5-chloropyrazine-2-carboxylate, and known chemical shifts for tert-butyl groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring and a single, highly integrated signal in the aliphatic region for the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~9.10Singlet1HH-3The proton at position 3 is adjacent to a nitrogen atom and the ester group, leading to significant deshielding and a downfield shift.
~8.71Singlet1HH-6The proton at position 6 is adjacent to a nitrogen atom and ortho to the chloro group, resulting in a downfield chemical shift, though slightly upfield from H-3.
~1.60Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the upfield region.

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the tert-butyl group, only two signals are expected for this moiety. The pyrazine ring will exhibit four distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~163C=O (Ester)The carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms.
~152C-5 (C-Cl)The carbon atom attached to the electronegative chlorine atom is significantly deshielded.
~146C-2 (C-CO₂tBu)The carbon atom attached to the carboxylate group is deshielded due to the electron-withdrawing nature of the ester.
~145C-3Aromatic carbon adjacent to two nitrogen atoms, resulting in a downfield shift.
~143C-6Aromatic carbon adjacent to a nitrogen atom and a chlorine-substituted carbon, leading to a downfield shift.
~83-C (CH₃)₃The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
~28-C(C H₃)₃The methyl carbons of the tert-butyl group are in a typical aliphatic region.

Note: These are approximate chemical shifts, and experimental values may differ slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-Butyl 5-chloropyrazine-2-carboxylate, electrospray ionization (ESI) would likely yield the protonated molecule [M+H]⁺ as the base peak.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zAdductPredicted CCS (Ų)
215.05818[M+H]⁺143.4
237.04012[M+Na]⁺153.1
232.08472[M+NH₄]⁺160.6
253.01406[M+K]⁺150.4

Data sourced from PubChemLite, predicted using CCSbase.[1]

A key fragmentation pathway would involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire tert-butoxycarbonyl group. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion cluster and any chlorine-containing fragments, serving as a definitive diagnostic feature.

G M [M]⁺˙ m/z = 214/216 M_minus_56 [M - C₄H₈]⁺˙ m/z = 158/160 M->M_minus_56 - C₄H₈ (isobutylene) M_minus_57 [M - C₄H₉]⁺ m/z = 157/159 M->M_minus_57 - •C₄H₉ M_minus_101 [M - C₅H₉O₂]⁺ m/z = 113/115 M_minus_57->M_minus_101 - CO₂

Figure 2: Plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-Butyl 5-chloropyrazine-2-carboxylate would be characterized by several key absorption bands.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Vibration
~3100-3000MediumC-H stretchAromatic C-H
~2980-2960StrongC-H stretchAliphatic C-H (tert-butyl)
~1730-1715StrongC=O stretchEster carbonyl
~1600-1450Medium-StrongC=C and C=N stretchPyrazine ring skeletal vibrations
~1250-1150StrongC-O stretchEster C-O
~850-800StrongC-H bendOut-of-plane aromatic C-H
~750-700StrongC-Cl stretchCarbon-chlorine bond

The strong carbonyl stretch is a prominent feature, confirming the presence of the ester group. The combination of aromatic and aliphatic C-H stretching bands, along with the characteristic fingerprint region, provides a unique spectral signature for the molecule.

Experimental Protocols

While specific experimental data for the target compound is not publicly available, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 5-chloropyrazine-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

  • Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample tert-Butyl 5-chloropyrazine-2-carboxylate NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure IR->Purity

Figure 3: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of tert-Butyl 5-chloropyrazine-2-carboxylate, as outlined in this guide, provides a critical toolkit for researchers working with this compound. While a complete set of experimentally-derived spectra is not yet publicly cataloged, the predicted data, in conjunction with the analysis of close structural analogs, offers a reliable framework for its identification and characterization. The distinct signals of the pyrazine ring protons and carbons, the characteristic resonances of the tert-butyl group, the prominent carbonyl stretch in the IR, and the predictable fragmentation pattern in mass spectrometry collectively form a unique spectroscopic fingerprint. As this compound continues to find application in the development of novel pharmaceuticals, a thorough understanding of its spectral properties is indispensable for ensuring the quality and integrity of synthetic endeavors.

References

  • PubChem. Methyl 5-chloropyrazine-2-carboxylate. [Link]

  • Google Patents.
  • PubChemLite. Tert-butyl 5-chloropyrazine-2-carboxylate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of tert-Butyl 5-chloropyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatives of tert-butyl 5-chloropyrazine-2-carboxylate are pivotal intermediates in the synthesis of a wide array of biologically active molecules, finding extensive application in the development of pharmaceuticals and agrochemicals. The pyrazine core is a recognized pharmacophore, and functionalization at the 5-position through modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the introduction of diverse molecular complexity.[1]

The purity of these derivatives is paramount to the success of subsequent synthetic transformations and for ensuring the desired biological activity and safety profile of the final compounds. However, the purification of these molecules can present significant challenges due to the presence of unreacted starting materials, catalyst residues, and various side products inherent to the synthetic methods employed. This application note provides a comprehensive guide with detailed protocols for the purification of tert-butyl 5-chloropyrazine-2-carboxylate derivatives, with a focus on products obtained from Suzuki and Buchwald-Hartwig cross-coupling reactions. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain highly pure compounds essential for their research and development endeavors.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. The nature of these impurities is intrinsically linked to the synthetic route employed to generate the derivative.

Impurities from Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between tert-butyl 5-chloropyrazine-2-carboxylate and various boronic acids or esters.[2][3] While highly efficient, this reaction can generate several impurities that require removal:

  • Palladium Catalyst Residues: The palladium catalyst, essential for the reaction, can remain in the crude product. Its removal is critical, especially for compounds intended for biological applications.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted tert-butyl 5-chloropyrazine-2-carboxylate and the boronic acid derivative.

  • Homocoupling Products: The boronic acid can undergo self-coupling to form a biaryl byproduct.

  • Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of the corresponding arene.

  • Ligand-Related Impurities: Phosphine ligands used in the reaction can be oxidized or otherwise degraded.

Impurities from Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting tert-butyl 5-chloropyrazine-2-carboxylate with primary or secondary amines.[4] Common impurities include:

  • Palladium Catalyst Residues: Similar to the Suzuki reaction, residual palladium is a primary concern.

  • Unreacted Starting Materials: Unreacted chloropyrazine and the amine starting material are often present.

  • Hydrodehalogenation Products: The chloro group on the pyrazine ring can be replaced by a hydrogen atom.

  • Products of Ligand Arylation: The phosphine ligand can sometimes react with the aryl halide.

  • Base and Salt Residues: The inorganic base and salts formed during the reaction need to be removed.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity for tert-butyl 5-chloropyrazine-2-carboxylate derivatives. The general workflow involves an initial workup to remove bulk impurities, followed by chromatographic purification and/or recrystallization for final polishing.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Filtration Start->Workup Initial Cleanup Chromatography Flash Column Chromatography Workup->Chromatography Separation of Components Recrystallization Recrystallization Workup->Recrystallization Direct Crystallization (if applicable) Chromatography->Recrystallization Final Polishing (optional) Analysis Purity Analysis (TLC, HPLC, NMR, MS) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Derivative Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for pyrazine derivatives.

Detailed Protocols

Protocol 1: General Workup Procedure for Palladium-Catalyzed Cross-Coupling Reactions

This initial workup is designed to remove the palladium catalyst, inorganic salts, and water-soluble impurities.

Rationale: Filtration through a pad of celite is a highly effective method for removing finely dispersed palladium black and other solid residues.[5] Subsequent aqueous extraction partitions the desired organic product into an organic solvent while removing inorganic salts and polar impurities.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).

  • Filtration: Filter the mixture through a pad of celite. Wash the reaction flask and the celite pad with additional organic solvent to ensure complete transfer of the product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • For Suzuki coupling reactions , wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • For Buchwald-Hartwig amination reactions , wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts of similar polarity.

Rationale: The choice of eluent system is critical for achieving good separation. A non-polar/polar solvent system, typically hexane or heptane with ethyl acetate, is commonly used for pyrazine derivatives on a silica gel stationary phase.[6] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is loaded onto the top of the column.

  • Elution:

    • For Suzuki-derived aryl pyrazines: Start with a low polarity eluent such as 100% hexanes and gradually increase the polarity with ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

    • For Buchwald-Hartwig-derived amino pyrazines: These compounds are generally more polar. A starting eluent of 10-20% ethyl acetate in hexanes is often suitable, with the gradient increasing to 50% or higher.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • TLC Analysis:

    • Visualization: Pyrazine derivatives are often UV active and can be visualized under a UV lamp at 254 nm.[7] Staining with iodine can also be an effective visualization method.

    • Solvent System: Use the same eluent system for TLC as for the column chromatography to predict the elution behavior.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Derivative Type Typical Eluent System (Silica Gel) Expected Rf Range
Aryl Pyrazines (Suzuki)Hexane/Ethyl Acetate (9:1 to 7:3)0.3 - 0.6
Amino Pyrazines (Buchwald-Hartwig)Hexane/Ethyl Acetate (8:2 to 1:1)0.2 - 0.5

Note: The optimal eluent system and gradient will depend on the specific substituents on the pyrazine and the coupled aryl or amino group. Method development using TLC is highly recommended.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain highly crystalline, pure material, especially if the product from chromatography is not completely pure or amorphous.

Rationale: The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified product in a minimal amount of the chosen hot solvent (or the "good" solvent).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: To the hot solution in the "good" solvent, add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Derivative Type Suggested Recrystallization Solvents
Aryl PyrazinesEthanol, Methanol, Hexane/Ethyl Acetate
Amino PyrazinesIsopropanol, Ethanol/Water, Ethyl Acetate/Hexane

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A high-purity sample will show a single major peak.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for detecting the presence of any impurities with distinct NMR signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Purity_Assessment Purified_Product Purified Derivative TLC TLC Analysis Purified_Product->TLC Qualitative Check HPLC HPLC Analysis Purified_Product->HPLC Quantitative Purity NMR NMR Spectroscopy Purified_Product->NMR Structural Verification MS Mass Spectrometry Purified_Product->MS Molecular Weight Confirmation Final_Confirmation Purity & Structure Confirmed TLC->Final_Confirmation HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Sources

Application Notes and Protocols for the Deprotection of tert-Butyl Esters on the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of tert-Butyl Esters in Pyrazine Synthesis

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a myriad of functional molecules.[1] In the multi-step synthesis of complex pyrazine derivatives, the carboxylic acid group is a frequent and versatile functional handle. However, its inherent reactivity necessitates the use of protecting groups to prevent unwanted side reactions. Among the arsenal of carboxylic acid protecting groups, the tert-butyl (tBu) ester stands out for its robustness and distinct cleavage conditions.[2]

The stability of the tert-butyl ester to a wide range of nucleophilic and basic conditions makes it an ideal choice for synthetic routes that involve organometallic reagents, reductions, or basic hydrolyses of other functional groups. Its removal, typically under acidic conditions, provides a strategic orthogonality that is crucial for the successful synthesis of complex target molecules.[3]

However, the deprotection of a tert-butyl ester on an electron-deficient and basic heterocycle like pyrazine presents unique challenges.[4] The presence of two nitrogen atoms in the pyrazine ring (pKa of protonated pyrazine is ~0.37) means that under strongly acidic conditions, the ring itself can be protonated.[5] This can lead to altered reactivity, potential side reactions, and difficulties in product isolation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of tert-butyl esters from the pyrazine ring, detailing various methodologies, providing step-by-step protocols, and offering insights into overcoming the specific challenges associated with this transformation.

Mechanism of Acid-Catalyzed Deprotection

The most common method for the cleavage of tert-butyl esters is acid catalysis. The generally accepted mechanism proceeds via a unimolecular elimination pathway (E1).

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This enhances the electrophilicity of the carbonyl carbon.

  • Formation of a Stable Carbocation: The protonated ester undergoes cleavage of the oxygen-acyl bond to form a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.

  • Formation of Isobutylene: The highly reactive tert-butyl cation is then quenched. It can be trapped by a nucleophile or, more commonly, undergoes rapid deprotonation to form isobutylene gas.[6][7] This step is irreversible as the gaseous by-product escapes the reaction mixture, driving the equilibrium towards the deprotected product.[7]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Isobutylene Formation A Pyrazine-CO-O-tBu B Pyrazine-C(=O+H)-O-tBu A->B H_plus H+ C Pyrazine-COOH B->C D tBu+ B->D E Isobutylene (gas) D->E -H+

Figure 1: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.

Methodologies for Deprotection

The choice of deprotection method depends critically on the stability of other functional groups present in the molecule and the overall synthetic strategy.

Strong Acid-Catalyzed Deprotection

Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for the cleavage of tert-butyl esters. However, when working with pyrazine-containing substrates, careful consideration of the reaction conditions is necessary to avoid unwanted side reactions.

a) Trifluoroacetic Acid (TFA)

TFA is a widely used reagent for tert-butyl ester deprotection due to its high efficiency and volatility, which simplifies work-up.[8] It is often used in combination with a co-solvent like dichloromethane (DCM).

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common choice as it is aprotic and dissolves a wide range of organic compounds.

  • TFA Concentration: A mixture of 1:1 TFA in DCM is a robust starting point, providing a sufficiently acidic environment for rapid deprotection at room temperature.[9]

  • Scavengers: The intermediate tert-butyl cation is a potent electrophile and can lead to side reactions, particularly with electron-rich aromatic or heteroaromatic rings. While the pyrazine ring is electron-deficient, other sensitive functional groups on the molecule may be susceptible to alkylation. The use of a scavenger such as triethylsilane (TES) or anisole can mitigate this risk by trapping the carbocation.

  • Work-up: Post-reaction, the volatile TFA and DCM can be removed under reduced pressure. However, the resulting pyrazinecarboxylic acid will be protonated on the ring nitrogens, forming a TFA salt. Neutralization with a mild base is often required to isolate the free acid.

Detailed Protocol: TFA Deprotection of tert-Butyl 2-Pyrazinecarboxylate

  • Dissolution: Dissolve the tert-butyl 2-pyrazinecarboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for substrates with other acid-sensitive groups to control the initial rate of reaction.

  • Addition of TFA: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 1:1 mixture with DCM) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

    • Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pyrazine-2-carboxylic acid.

b) Hydrochloric Acid (HCl)

Anhydrous HCl in an organic solvent (e.g., dioxane, diethyl ether, or methanol) is another effective reagent for tert-butyl ester cleavage.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous HCl is crucial to prevent the introduction of water, which could lead to hydrolysis of other sensitive functional groups.

  • Solvent Choice: Dioxane is a common solvent for generating HCl solutions. Methanol can also be used, but the potential for transesterification should be considered if the reaction is heated or left for extended periods.

Detailed Protocol: HCl-Mediated Deprotection

  • Preparation of Reagent: Prepare a solution of 4M HCl in 1,4-dioxane by bubbling dry HCl gas through anhydrous dioxane or by careful dilution of acetyl chloride in anhydrous methanol.

  • Reaction Setup: Dissolve the tert-butyl pyrazinecarboxylate (1.0 eq) in the prepared HCl/dioxane solution (excess HCl).

  • Reaction: Stir the solution at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The product is typically isolated as the hydrochloride salt. If the free acid is required, dissolve the residue in water and neutralize as described in the TFA protocol.

Lewis Acid-Mediated Deprotection

For substrates that are sensitive to strong Brønsted acids, Lewis acids offer a milder alternative. Zinc bromide (ZnBr₂) is a particularly effective reagent for this transformation.[10]

Causality Behind Experimental Choices:

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen, activating the ester towards cleavage. This mechanism avoids the generation of highly acidic protons, which can be beneficial for acid-sensitive substrates.

  • Selectivity: ZnBr₂ has been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups such as Boc and trityl groups in some cases, although this selectivity can be substrate-dependent.

  • Solvent: Anhydrous dichloromethane is the solvent of choice to ensure the Lewis acidity of ZnBr₂ is not compromised by coordination with water.

Detailed Protocol: ZnBr₂ Deprotection

  • Reaction Setup: To a solution of the tert-butyl pyrazinecarboxylate (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (nitrogen or argon), add zinc bromide (ZnBr₂, 2-5 eq).

  • Reaction: Stir the suspension at room temperature for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) for less reactive substrates. Monitor by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Thermal Deprotection

In some instances, particularly when acidic conditions are to be completely avoided, thermal deprotection can be a viable option. This method relies on heating the substrate to induce the elimination of isobutylene.[11]

Causality Behind Experimental Choices:

  • Reagent-Free: This method has the advantage of being reagent-free, which can simplify purification.

  • High Temperatures: The main drawback is the high temperatures often required (typically >150 °C), which can lead to decomposition of sensitive substrates. The thermal stability of the pyrazine ring and other functional groups must be considered.

  • Solvent: High-boiling point, inert solvents such as toluene, xylene, or diphenyl ether are typically used.

Detailed Protocol: Thermal Deprotection

  • Reaction Setup: Dissolve the tert-butyl pyrazinecarboxylate in a high-boiling point solvent like toluene or xylene in a flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux (for toluene, ~110 °C; for xylene, ~140 °C) and maintain for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Comparative Data and Method Selection

MethodReagentsSolvent(s)Temperature (°C)Typical Time (h)AdvantagesDisadvantages & Considerations for Pyrazines
TFA Trifluoroacetic AcidDichloromethane0 to 252 - 6Fast, efficient, volatile reagents simplify work-up.Strongly acidic; potential for pyrazine N-protonation, requiring neutralization. Potential for side reactions with sensitive groups.
HCl Anhydrous HClDioxane, Ether254 - 12Readily available, effective.Strongly acidic; requires anhydrous conditions. Product isolated as HCl salt.
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane25 - 4012 - 24Milder than strong acids, good for sensitive substrates.[8]Slower reaction times, may require heating. ZnBr₂ is hygroscopic.
Thermal NoneToluene, Xylene110 - 140+6 - 24Reagent-free, simple work-up.High temperatures may cause decomposition of the pyrazine ring or other functional groups.[11]

Troubleshooting and Key Considerations for Pyrazine Substrates

  • Incomplete Reaction: If the deprotection is sluggish, particularly with milder methods, gentle heating may be required. For acid-catalyzed reactions, increasing the concentration of the acid can also accelerate the reaction.

  • Side Reactions: If side reactions due to the tert-butyl cation are observed (e.g., by LC-MS analysis showing products with an additional 56 mass units), the addition of a scavenger like triethylsilane or anisole is recommended.

  • Product Isolation: Due to the basic nature of the pyrazine nitrogens, the product will exist as a salt after acidic work-up. Careful neutralization is key to isolating the free carboxylic acid. If the product is water-soluble, extraction can be challenging, and alternative purification methods like ion-exchange chromatography may be necessary.

  • Substituent Effects: Electron-withdrawing groups on the pyrazine ring will decrease the basicity of the nitrogen atoms, potentially reducing their interaction with the acid catalyst and favoring the desired ester protonation. Conversely, electron-donating groups may increase the ring's basicity, potentially requiring stronger acidic conditions for efficient deprotection.

Conclusion

The deprotection of tert-butyl esters on the pyrazine ring is a critical transformation in the synthesis of many important compounds. While standard acid-catalyzed methods are generally effective, a nuanced understanding of the pyrazine ring's properties is essential for successful and high-yielding outcomes. By carefully selecting the deprotection method based on the overall molecular context and by optimizing the reaction and work-up conditions, researchers can effectively liberate the carboxylic acid functionality while preserving the integrity of the pyrazine core. This guide provides the foundational knowledge and practical protocols to navigate the challenges and successfully achieve the desired deprotection.

References

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Jackson, R. F. W., & Wishart, N. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]

  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. [Link]

  • Barlaam, B., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Jaworski, M., & Leplawy, M. T. (1995). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2325-2327. [Link]

  • Zhang, C., et al. (2020). Thermal Safety Performance Evaluation for Typical Free Radical Polymerization Initiator of Tert‐butyl Peroxypivalate. ResearchGate. [Link]

  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6223-6228. [Link]

  • K. P. Cole, et al. (2017). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. Wordpress. [Link]

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025). [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of met. [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Coupling with tert-Butyl 5-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for amide coupling reactions involving tert-Butyl 5-chloropyrazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate potential side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with tert-Butyl 5-chloropyrazine-2-carboxylate is low-yielding. What are the most common culprits?

A: Low yields are typically traced back to three primary issues:

  • Hydrolysis of the tert-butyl ester: The ester is sensitive to both acidic and basic conditions, leading to the formation of the unreactive carboxylate salt.

  • Poor activation or sluggish coupling: The electron-deficient nature of the pyrazine ring can make the carboxyl group less reactive, requiring careful selection of coupling reagents and conditions.[1][2]

  • Side reactions involving the 5-chloro substituent: Under certain conditions, the chlorine can be displaced by the amine nucleophile in an SNAr reaction.

Q2: I'm observing a significant amount of 5-chloropyrazine-2-carboxylic acid in my crude product. What is causing this?

A: This is a classic sign of tert-butyl ester hydrolysis or saponification.[3][4] This can be triggered by several factors in a typical coupling reaction:

  • Excess strong, nucleophilic base: Bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA) in the presence of water can promote hydrolysis.

  • Trace water in reagents or solvents: Anhydrous conditions are critical.

  • Prolonged reaction times at elevated temperatures: These conditions can accelerate the rate of hydrolysis.

Q3: Can the amine I'm coupling react with the chlorine atom on the pyrazine ring?

A: Yes, this is a known side reaction. The pyrazine ring is electron-deficient, which activates the C5-Cl bond towards nucleophilic aromatic substitution (SNAr). This is more likely to occur with highly nucleophilic amines, elevated temperatures, or extended reaction times. Careful temperature control and minimizing reaction time are key to preventing this.

Q4: Which coupling reagent is best for this substrate?

A: While there is no single "best" reagent for all scenarios, uronium/aminium-based reagents like HATU or HBTU are often excellent choices due to their high reactivity, which can drive the desired coupling to completion quickly, minimizing other side reactions.[5] However, the choice depends on the nucleophilicity of your amine. For challenging couplings with electron-deficient amines, more specialized methods may be required.[2][6]

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific experimental problems.

Problem 1: Significant Ester Hydrolysis Observed
  • Observation: LC-MS or NMR of the crude reaction mixture shows a major peak corresponding to 5-chloropyrazine-2-carboxylic acid.

  • Causality: The tert-butyl ester group is cleaved under either acidic or basic conditions. While stable to many reagents, the basic conditions of amide coupling (especially with tertiary amine bases) can facilitate hydrolysis, a process known as saponification.[7] The resulting carboxylate is negatively charged and will not couple with the amine under these conditions.

Solutions & Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents (DMF, DCM, etc.) and reagents are rigorously dried. Use freshly opened bottles of reagents or dry them according to standard procedures.

  • Choice of Base: Switch from TEA to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum effective amount of base (typically 2-3 equivalents).

  • Temperature Control: Perform the reaction at 0 °C or even lower temperatures before allowing it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.

  • Order of Addition: Pre-activate the carboxylic acid before adding the amine. This involves mixing the tert-Butyl 5-chloropyrazine-2-carboxylate, coupling reagent (e.g., HATU), and base for a short period (5-15 minutes) at a low temperature before introducing the amine.[8] This minimizes the time the ester is exposed to the basic amine under activating conditions.

Problem 2: Formation of Guanidinium Byproducts
  • Observation: A byproduct is detected (often by LC-MS) corresponding to the mass of your amine plus the activated core of the coupling reagent (e.g., for HATU, this is a tetramethylguanidinium adduct).

  • Causality: Uronium/aminium reagents like HATU, HBTU, and TBTU can react directly with the amine nucleophile.[5] This side reaction consumes both the amine and the coupling reagent, lowering the yield of the desired amide.[9] It is more prevalent when there is a high concentration of free amine relative to the activated acid.

Solutions & Mitigation Strategies:

  • Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.

  • Pre-activation Protocol: As described above, pre-activating the carboxylic acid for a short duration before adding the amine is highly effective. This ensures the coupling reagent preferentially reacts with the carboxylate, forming the active ester, before it has a chance to react with the amine.

  • Alternative Reagents: If the problem persists, consider switching to a carbodiimide-based coupling like EDC in the presence of an additive like HOBt or OxymaPure®. While potentially slower, the mechanism is different and may avoid this specific side reaction.

Problem 3: Sluggish or Incomplete Reaction
  • Observation: Reaction monitoring (TLC or LC-MS) shows a significant amount of unreacted starting material even after several hours.

  • Causality: The electron-withdrawing pyrazine ring deactivates the carboxyl group, making it a poorer nucleophile for attacking the coupling reagent. Furthermore, if the amine partner is also electron-deficient (e.g., an aniline with electron-withdrawing groups), the coupling can be exceptionally challenging.[1][2][6]

Solutions & Mitigation Strategies:

  • Optimize Coupling Reagent: Use a highly reactive coupling reagent. HATU is generally superior to HBTU as it is based on the less basic and more reactive HOAt, leading to faster couplings with less potential for racemization.[5] For extremely difficult cases, consider phosphonium-based reagents like PyBOP or exploring acyl fluoride generation.[6]

  • Increase Temperature: If low-temperature reactions are sluggish, cautiously increase the temperature to 40-50 °C after initial activation at a lower temperature. Monitor carefully for the formation of SNAr or hydrolysis byproducts.

  • Solvent Choice: Ensure good solubility of all components. DMF is a common choice, but for some substrates, NMP or DMSO might be beneficial due to their higher polarity and boiling points, though they can be harder to remove.[10]

  • Convert to Acyl Chloride: As a more robust but less mild alternative, the carboxylic acid can be generated via saponification and then converted to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride.[11] This acyl chloride can then be reacted with the amine, usually in the presence of a non-nucleophilic base.

Data & Reagent Selection

Table 1: Comparison of Common Coupling Conditions

Coupling SystemBaseTypical Temp.ProsCons & Side Reactions to Watch For
HATU / DIPEA DIPEA0 °C to RTFast, efficient, low racemization.[5]Guanidinium byproduct, potential for ester hydrolysis if wet.
HBTU / DIPEA DIPEA0 °C to RTEffective, widely used.Slower than HATU, potential for guanidinium byproduct.
EDC / HOBt DIPEA/NMM0 °C to RTCost-effective, water-soluble byproducts.[5]HOBt has explosive properties.[9] Slower than uronium reagents.
EDC / OxymaPure® DIPEA/NMM0 °C to RTSafer alternative to HOBt, effective at suppressing racemization.Generally requires longer reaction times than HATU.
T3P® / Pyridine Pyridine0 °C to 50 °CExcellent for difficult couplings, easy workup (water-soluble byproducts).Can be slower, requires careful handling.
Visualized Workflows and Mechanisms
Reaction Pathways Diagram

This diagram illustrates the desired reaction versus the two most common side reactions.

G cluster_start Starting Materials cluster_products Potential Products Start_Acid t-Bu 5-Chloropyrazine-2-carboxylate Desired_Product Desired Amide Start_Acid->Desired_Product Desired Pathway Side_Product1 Hydrolysis Product (5-Chloropyrazine-2-carboxylic Acid) Start_Acid->Side_Product1 Ester Hydrolysis (H2O, Base) Side_Product2 SNAr Product (5-Amino-substituted Pyrazine) Start_Acid->Side_Product2 SNAr Reaction Start_Amine Amine (R-NH2) Start_Amine->Desired_Product Start_Amine->Side_Product2 Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Desired_Product

Caption: Key reaction pathways in the amide coupling process.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues.

G cluster_troubleshoot Troubleshooting Start Start Amide Coupling Monitor Monitor Reaction (LC-MS/TLC) Start->Monitor Check_Completion Reaction Complete? Monitor->Check_Completion Workup Workup & Purify Check_Completion->Workup Yes Analyze_Crude Analyze Crude Product Check_Completion->Analyze_Crude No / Low Yield Is_Hydrolysis Hydrolysis Product Present? Analyze_Crude->Is_Hydrolysis Is_SNAr SNAr Product Present? Is_Hydrolysis->Is_SNAr No Fix_Hydrolysis Implement Hydrolysis Fixes: - Use Anhydrous Solvents - Use Non-nucleophilic Base - Lower Temperature Is_Hydrolysis->Fix_Hydrolysis Yes Is_Starting_Material High SM Remainder? Is_SNAr->Is_Starting_Material No Fix_SNAr Implement SNAr Fixes: - Lower Temperature - Reduce Reaction Time Is_SNAr->Fix_SNAr Yes Is_Starting_Material->Workup No Fix_Stall Implement Reactivity Fixes: - Use Stronger Coupling Reagent (HATU) - Increase Temperature Cautiously Is_Starting_Material->Fix_Stall Yes Fix_Hydrolysis->Start Re-run Reaction Fix_SNAr->Start Re-run Reaction Fix_Stall->Start Re-run Reaction

Caption: A logical workflow for troubleshooting coupling reactions.

Recommended Experimental Protocol

This protocol is optimized to minimize common side reactions when coupling a primary or secondary amine to tert-Butyl 5-chloropyrazine-2-carboxylate using HATU.

Materials:

  • tert-Butyl 5-chloropyrazine-2-carboxylate (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add tert-Butyl 5-chloropyrazine-2-carboxylate (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Stir the mixture at 0 °C for 15 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylate is consumed (typically 2-6 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove excess acid and HATU byproducts), water, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amide coupling help. Retrieved from [Link]

  • Kratochvíl, P., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-375. [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]

  • Pardeshi, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • YouTube. (2022). 374 BCH3023 Saponification of Esters. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of tert-Butyl 5-Chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 5-chloropyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique electronic and steric properties of this molecule, namely the electron-deficient pyrazine ring and the bulky tert-butyl ester, present specific challenges that require carefully optimized solutions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, particularly those related to steric hindrance in key transformations such as cross-coupling and nucleophilic substitution reactions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Part 1: Foundational FAQs - Understanding the Substrate

This section addresses common initial questions regarding the properties and general handling of tert-butyl 5-chloropyrazine-2-carboxylate.

Q1: What are the primary reactivity challenges associated with tert-butyl 5-chloropyrazine-2-carboxylate?

A1: The primary challenges stem from a combination of electronic and steric factors:

  • Electron-Deficient Ring: The pyrazine core is highly electron-deficient due to the two nitrogen atoms. This deactivates the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, making it less reactive than typical aryl chlorides.[1][2] However, this same property activates the ring for Nucleophilic Aromatic Substitution (SNAr).[3][4]

  • Steric Hindrance: The molecule possesses two sources of significant steric bulk: the tert-butyl ester group and the pyrazine nitrogen at the 4-position, both of which flank the reactive C-Cl bond at C-5. This steric congestion can hinder the approach of bulky coupling partners and ligands to the catalytic center, slowing down key steps in catalytic cycles.

Q2: How does the tert-butyl ester influence reaction outcomes?

A2: The tert-butyl ester serves two main roles. First, it is a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions.[5] Second, its significant steric presence ortho to the chlorine atom is a major contributor to the challenges in cross-coupling reactions. This bulkiness can impede the oxidative addition step and the subsequent reductive elimination in catalytic cycles.[6]

Q3: Can the tert-butyl ester be cleaved, and if so, under what conditions?

A3: Yes, the tert-butyl ester can be selectively cleaved. It is highly labile to acidic conditions. Standard protocols include:

  • Trifluoroacetic Acid (TFA): Typically used in a 1:1 mixture with a solvent like dichloromethane (DCM) at room temperature.[7]

  • Aqueous Phosphoric Acid: A milder, greener alternative that can deprotect the ester in the presence of other acid-sensitive groups.[8]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM offer another mild option for deprotection.[9]

It is crucial to select a method compatible with the other functional groups in your molecule. For instance, if your product also contains an N-Boc group, selective cleavage can be challenging, and milder or non-acidic methods might be necessary.[7]

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are frequently employed to functionalize the C-5 position. However, low yields, slow conversion, and side reactions are common hurdles due to the substrate's nature.

Focus Area 1: Suzuki-Miyaura Coupling

Problem: Low to no conversion when coupling with a sterically hindered boronic acid.

This is the most common issue, arising from the difficulty of bringing together two bulky partners at the palladium center.

Q4: I am attempting a Suzuki-Miyaura coupling with 2,6-dimethylphenylboronic acid and observing only starting material. What is the likely cause?

A4: The primary bottleneck is almost certainly steric hindrance impeding the catalytic cycle. Both your pyrazine substrate and the di-ortho-substituted boronic acid are sterically demanding. This leads to two key problems:

  • Slow Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Cl bond is hindered.

  • Inefficient Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst is difficult when bulky groups are forced into proximity on the palladium center.

To overcome this, you must employ a catalytic system specifically designed for sterically hindered substrates.

Solution Workflow: Catalyst System Optimization

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling Start Low Yield / No Reaction Step1 Switch to a Bulky, Electron-Rich Biarylphosphine Ligand Start->Step1 Initial approach fails Step2 Employ a Palladacycle Precatalyst Step1->Step2 Ligand choice is critical. Examples: XPhos, SPhos, RuPhos Step3 Optimize Base and Solvent Step2->Step3 Precatalysts ensure efficient formation of active Pd(0). Example: XPhos Pd G3 Step4 Consider Reaction Temperature and Time Step3->Step4 Base strength and solubility matter. Try K3PO4 or Cs2CO3 in Dioxane/H2O Success High Yield Achieved Step4->Success Longer times / higher temps may be needed

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Detailed Protocol: Suzuki-Miyaura Coupling with a Hindered Boronic Acid

  • Rationale: This protocol utilizes an XPhos-based palladacycle precatalyst. The bulky, electron-rich XPhos ligand accelerates both the oxidative addition and the reductive elimination steps, which are rate-limiting for hindered substrates.[10][11] The precatalyst ensures the efficient generation of the active Pd(0) species. A moderately strong base like K₃PO₄ is used to minimize side reactions.

  • Step-by-Step Methodology:

    • To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add tert-butyl 5-chloropyrazine-2-carboxylate (1.0 eq.), the sterically hindered arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Add the XPhos Palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%).

    • Add anhydrous 1,4-dioxane and water (typically a 10:1 ratio, ensuring the final concentration is ~0.1 M).

    • Degas the mixture by sparging with argon for 10-15 minutes.

    • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered partners may require 12-24 hours for completion.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Data: Catalyst Systems for Hindered Couplings

Catalyst SystemLigandBaseSolventTypical Yield Range (Hindered Substrates)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O0-20%[12]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O75-95%[11]
XPhos Pd G3XPhosK₃PO₄Dioxane/H₂O80-98%[10]
Pd₂(dba)₃ / RuPhosRuPhosCs₂CO₃Dioxane70-92%[13]
Focus Area 2: Buchwald-Hartwig Amination

Problem: Low yield when attempting to couple a bulky secondary amine.

Similar to the Suzuki coupling, steric clash is the main culprit, preventing efficient C-N bond formation.

Q5: My Buchwald-Hartwig reaction between tert-butyl 5-chloropyrazine-2-carboxylate and di-tert-butylamine is failing. What adjustments should I make?

A5: Coupling two extremely bulky partners like these requires a highly active and sterically accommodating catalyst system. Standard Pd/phosphine combinations will likely fail. The solution lies in using specialized biarylphosphine ligands that are both bulky and electron-rich, combined with a strong, non-nucleophilic base.

Solution: Employ a State-of-the-Art Catalyst System

  • Catalyst/Ligand: Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a highly effective ligand such as t-BuXPhos or TrixiePhos . These ligands are designed to create a sterically accessible yet highly reactive catalytic center.[14]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Strong organic bases can also be effective.[14]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.[14]

Detailed Protocol: Buchwald-Hartwig Amination with a Hindered Amine

  • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (2 mol %), and a bulky biarylphosphine ligand (e.g., t-BuXPhos, 8 mol %).

  • Add NaOtBu (1.5 eq.).

  • In a separate vial, dissolve tert-butyl 5-chloropyrazine-2-carboxylate (1.0 eq.) and the bulky secondary amine (1.2 eq.) in anhydrous toluene.

  • Add the substrate solution to the reaction tube containing the catalyst and base.

  • Seal the tube, remove from the glovebox, and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Work-up involves cooling, diluting with an organic solvent, and carefully quenching with water. After extraction, the organic layer is dried and concentrated.

  • Purification is typically achieved via silica gel chromatography.

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it susceptible to SNAr, which can be an alternative to cross-coupling for installing certain heteroatom nucleophiles.

Q6: I am trying to displace the chloride with a hindered alkoxide (e.g., sodium tert-butoxide) via SNAr and observing slow reaction rates and decomposition. Why is this happening?

A6: While the pyrazine ring is activated for SNAr, the steric bulk of the tert-butyl ester and the incoming tert-butoxide nucleophile can significantly slow the initial nucleophilic attack. The high temperatures often required to force the reaction can lead to decomposition of the starting material or product.

SNAr_Mechanism cluster_1 SNAr Pathway Reactants Pyrazine-Cl + Nu⁻ TransitionState Sterically Hindered Transition State Reactants->TransitionState Slow Attack (High Activation Energy) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TransitionState->Meisenheimer Product Pyrazine-Nu + Cl⁻ Meisenheimer->Product Loss of Cl⁻

Caption: Steric hindrance increases the activation energy for SNAr.

Optimization Strategies for SNAr with Hindered Nucleophiles:

  • Solvent Choice: Use polar aprotic solvents like DMSO or DMF. These solvents effectively solvate the cation (e.g., Na⁺) but poorly solvate the anionic nucleophile, increasing its effective nucleophilicity.[15]

  • Temperature Control: Gradually increase the temperature while monitoring for decomposition. It's a fine balance between achieving a reasonable reaction rate and preventing degradation.

  • Consider a Less Hindered Nucleophile: If possible, using a less bulky nucleophile (e.g., isopropoxide instead of tert-butoxide) will dramatically increase the reaction rate.

  • Alternative Synthetic Routes: For highly hindered substitutions, a palladium-catalyzed C-O coupling (a variant of the Buchwald-Hartwig reaction) may be a more viable, albeit more complex, alternative.

References

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2021. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed, 2002. [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, RSC Publishing, 2023. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC, NIH. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH, 2021. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit, 2024. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate, 2017. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, RSC Publishing. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube, 2011. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate, 2021. [Link]

  • Nucleophilic substitution of 1,2,4‐triazines. Sci-Hub. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace, The University of Queensland. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC, NIH, 2024. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar, 2021. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019. [Link]

  • SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, RSC Publishing. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI, 2022. [Link]

  • Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. PubMed. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry.. Scite.ai. [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, RSC Publishing. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 5-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as tert-Butyl 5-chloropyrazine-2-carboxylate, demands a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide, moving beyond a simple checklist, provides a deep dive into the selection and use of Personal Protective Equipment (PPE) for this compound, grounded in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of tert-Butyl 5-chloropyrazine-2-carboxylate

tert-Butyl 5-chloropyrazine-2-carboxylate is a valuable building block in medicinal chemistry. However, like many chlorinated heterocyclic compounds, it presents a set of hazards that must be diligently managed. While specific toxicological data for this exact compound may be limited, by examining its structural analogs and available Safety Data Sheets (SDS), we can establish a clear hazard profile. The primary concerns associated with handling this and similar chlorinated pyrazine derivatives include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]

  • Potential for Harm upon Ingestion or Skin Absorption: Some related compounds are classified as harmful if swallowed or if they come into contact with the skin.[4]

Given these hazards, a multi-faceted approach to PPE is not just recommended; it is essential for ensuring personal and collective safety in the laboratory.

Core Principles of PPE Selection

The selection of appropriate PPE is a risk-based decision. It is not a one-size-fits-all scenario but rather a dynamic process that considers the specific experimental conditions. The following diagram illustrates the key decision points for determining the necessary level of protection.

PPE_Selection_Workflow PPE Selection Workflow for tert-Butyl 5-chloropyrazine-2-carboxylate cluster_assessment Hazard and Exposure Assessment cluster_ppe_levels PPE Levels cluster_controls Engineering and Administrative Controls Start Start: Handling tert-Butyl 5-chloropyrazine-2-carboxylate AssessQuantity Assess Quantity (mg vs. multi-gram scale) Start->AssessQuantity AssessPhysicalForm Assess Physical Form (Solid vs. Solution) Start->AssessPhysicalForm AssessProcedure Assess Procedure (e.g., weighing, reaction setup, work-up, purification) Start->AssessProcedure Level1 Level 1: Basic PPE - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves (Double Gloving Recommended) AssessQuantity->Level1 Small quantities (mg) Level2 Level 2: Enhanced PPE - Chemical Goggles or Face Shield - Chemical Resistant Lab Coat or Apron - Chemically Resistant Gloves - Respiratory Protection (if applicable) AssessQuantity->Level2 Large quantities (grams) AssessPhysicalForm->Level1 In solution AssessPhysicalForm->Level2 Solid (potential for dust) AssessProcedure->Level1 Contained procedures AssessProcedure->Level2 Open-flask operations, potential for splashes FumeHood Work in a certified Chemical Fume Hood Level1->FumeHood Level2->FumeHood End End FumeHood->End Proceed with Experiment

Caption: Decision workflow for selecting appropriate PPE levels.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling tert-Butyl 5-chloropyrazine-2-carboxylate in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, in a fume hood) Safety glasses with side shieldsNitrile gloves (double gloving recommended)Standard lab coatNot generally required if handled in a fume hood
Running reactions and work-ups (gram scale) Chemical goggles or a face shield over safety glassesChemically resistant gloves (e.g., neoprene or Silver Shield™)Chemical-resistant lab coat or apron over a standard lab coatN95 respirator if there is a risk of aerosol or dust generation outside of a fume hood
Purification (e.g., chromatography) Chemical gogglesChemically resistant glovesChemical-resistant lab coatNot generally required if performed in a well-ventilated area or fume hood
Handling large quantities or in case of a spill Face shield and chemical gogglesHeavy-duty, chemically resistant gloves (e.g., neoprene, Silver Shield™)Impervious coveralls (e.g., Tychem®)Full-face respirator with appropriate cartridges

Detailed Protocols for Safe Handling and Disposal

Protocol 1: Safe Handling of tert-Butyl 5-chloropyrazine-2-carboxylate
  • Preparation and Engineering Controls:

    • Always handle tert-Butyl 5-chloropyrazine-2-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][2][4]

    • Before starting, clear the work area of any unnecessary items and ensure all required equipment is within reach to minimize movement.

  • Donning PPE:

    • Put on a clean lab coat, ensuring it is fully buttoned.

    • Don the appropriate eye and face protection as determined by your risk assessment.

    • Wash and dry your hands thoroughly before putting on gloves.

    • Inspect gloves for any signs of damage before use. For enhanced protection, consider double gloving.

  • Handling the Chemical:

    • When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

    • If transferring the solid, do so over a contained surface to catch any spills.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling Procedures:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[5]

    • Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Protocol 2: Emergency Procedures for Exposure
  • In Case of Skin Contact:

    • Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2]

    • If skin irritation occurs, seek medical attention.[1][2]

  • In Case of Eye Contact:

    • Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1][2]

    • Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.

    • Seek immediate medical attention.[1][2]

  • In Case of Inhalation:

    • Move the person to fresh air and keep them in a position comfortable for breathing.[1][2]

    • If the person feels unwell, seek medical advice.[1][2]

  • In Case of Ingestion:

    • Rinse the mouth with water. Do NOT induce vomiting.[5]

    • Seek immediate medical attention.[4]

Protocol 3: Spill and Waste Disposal
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[4][5]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area and prevent others from entering.

    • If the spill is outside of a fume hood, ensure adequate ventilation.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

  • Waste Disposal:

    • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

    • Containers should be clearly labeled as hazardous waste.

    • Do not dispose of this chemical down the drain.[5]

Conclusion

The safe handling of tert-Butyl 5-chloropyrazine-2-carboxylate is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adopting the principles and protocols outlined in this guide, you can confidently and safely incorporate this valuable reagent into your research endeavors. Remember that safety is a continuous process of assessment and improvement. Always consult the most recent Safety Data Sheet for the chemicals you are working with and adhere to your institution's specific safety policies.

References

  • Angene Chemical. (2025). Safety Data Sheet: tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Synerzine. (n.d.). Safety Data Sheet: Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Google Patents. (n.d.). US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • National Institutes of Health. (2023). Management of decontamination in chemical accidents: a laboratory model. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.